molecular formula C19H17FN2O2S B2540506 N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 1171194-77-6

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2540506
CAS No.: 1171194-77-6
M. Wt: 356.42
InChI Key: CMKXSWIWMPZJQQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a fluorophenoxyethyl moiety

Mechanism of Action

Mode of Action

Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide’s action are currently unknown. These effects would depend on the compound’s specific target and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Attachment of the Fluorophenoxyethyl Moiety: The fluorophenoxyethyl group can be attached through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]-2-furamide
  • N-ethyl-N-[2-(4-fluorophenoxy)ethyl]-4-(hydroxymethyl)benzamide
  • ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiazole ring and fluorophenoxyethyl moiety are particularly noteworthy, as they contribute to its stability and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-13-17(25-19(22-13)14-5-3-2-4-6-14)18(23)21-11-12-24-16-9-7-15(20)8-10-16/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKXSWIWMPZJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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